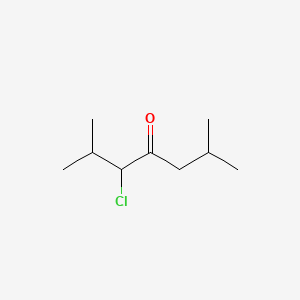
3,6-Dimethyl-1,6-dihydro-1,2,4,5-tetrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethyl-1,6-dihydro-1,2,4,5-tetrazine is a heterocyclic compound with the molecular formula C₄H₆N₄. It belongs to the class of tetrazines, which are known for their unique chemical properties and applications in various fields. This compound is characterized by its symmetrical structure and the presence of two methyl groups at the 3 and 6 positions of the tetrazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl-1,6-dihydro-1,2,4,5-tetrazine typically involves the reaction of hydrazine derivatives with nitriles or amidines. One common method is the cyclization of 3,6-dimethyl-1,4-dihydro-1,2,4,5-tetrazine using appropriate reagents and conditions . The reaction is usually carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 3,6-Dimethyl-1,6-dihydro-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tetrazine oxides.
Reduction: Reduction reactions can convert it into dihydrotetrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted tetrazines, dihydrotetrazines, and tetrazine oxides, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,6-Dimethyl-1,6-dihydro-1,2,4,5-tetrazine has a wide range of applications in scientific research:
Biology: The compound is utilized in bioorthogonal chemistry for labeling and imaging of biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3,6-Dimethyl-1,6-dihydro-1,2,4,5-tetrazine involves its ability to participate in inverse electron demand Diels-Alder (IEDDA) reactions. This reaction mechanism allows it to form stable adducts with various dienophiles, making it useful in bioconjugation and material science . The molecular targets and pathways involved in its action are primarily related to its reactivity with electron-rich species.
Comparación Con Compuestos Similares
- 3,6-Diphenyl-1,2,4,5-tetrazine
- 3,6-Dichloro-1,2,4,5-tetrazine
- 3,6-Dimethyl-1,2,4,5-tetrazine
Comparison: Compared to other tetrazines, 3,6-Dimethyl-1,6-dihydro-1,2,4,5-tetrazine is unique due to its symmetrical structure and the presence of methyl groups, which influence its reactivity and stability. Its ability to undergo IEDDA reactions efficiently makes it a valuable compound in various applications, distinguishing it from other tetrazine derivatives .
Propiedades
Número CAS |
13717-81-2 |
|---|---|
Fórmula molecular |
C4H8N4 |
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
3,6-dimethyl-1,6-dihydro-1,2,4,5-tetrazine |
InChI |
InChI=1S/C4H8N4/c1-3-5-7-4(2)8-6-3/h3,5H,1-2H3 |
Clave InChI |
LKQNEFXKCOFFCO-UHFFFAOYSA-N |
SMILES canónico |
CC1NN=C(N=N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


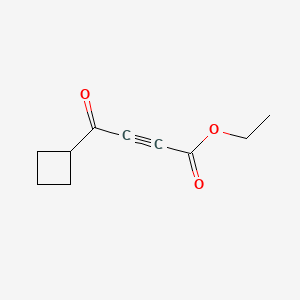
![1-(4-Nitrophenyl)-N,N-bis[(4-nitrophenyl)methyl]methanamine](/img/structure/B13943512.png)

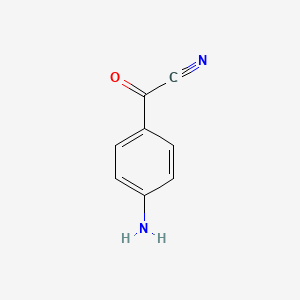

![2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13943535.png)
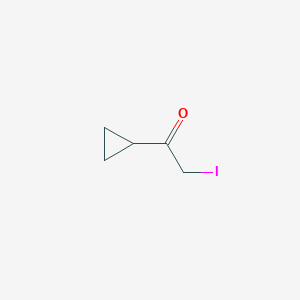
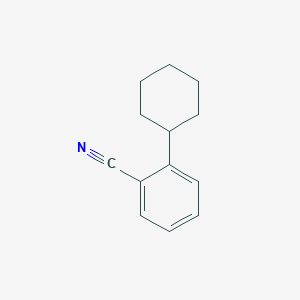


![4-Chloro-3-[[5-(4-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13943556.png)

